molecular formula C17H14N2O3 B5356375 N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide

Cat. No.: B5356375
M. Wt: 294.30 g/mol
InChI Key: NWLGJQPPUPMDLE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a phenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-oxazoline, under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the oxazole ring.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the oxazole derivative with a benzoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring or the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or phenoxy rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Phenol derivatives in the presence of a base for nucleophilic substitution or electrophilic reagents like halogens for electrophilic substitution.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole or benzamide derivatives.

    Substitution: Various substituted oxazole or phenoxybenzamide derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide: This compound shares the oxazole ring but differs in the presence of a nitro group and a sulfonamide moiety.

    N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzamide moiety.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide is unique due to its combination of an oxazole ring, a phenoxy group, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-10-16(19-22-12)18-17(20)13-6-5-9-15(11-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLGJQPPUPMDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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